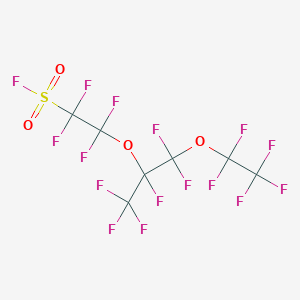

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, also known by its CAS number 27744-59-8, is a chemical compound with the molecular formula C7F16O4S . It is used as a reagent in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer .

Molecular Structure Analysis

The molecular structure of Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride consists of 27 bonds, including 27 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 2 aliphatic ethers, and 1 sulfone .

Chemical Reactions Analysis

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has been used in radical terpolymerizations with vinylidene fluoride (VDF) and perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE) or 2,2,3,3,4,4,5,5,6,6-decafluoro-6- [(1,2,2-trifluoroethenyl) oxy] hexanenitrile (MV5CN). Changing the monomer feed compositions of these terpolymerizations enabled the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .

Physical And Chemical Properties Analysis

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has a molecular weight of 484.11 g/mol . The thermal stabilities of the crosslinked materials were higher than those of the uncured terpolymers .

科学的研究の応用

Environmental Fate and Exposure

Research has indicated that exposure to PFOS and PFOA, derivatives of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, could result from both direct and indirect sources. The phase-out of production in the early 2000s led to a decrease in human serum concentrations, suggesting significant exposure from current-use materials before this time. There is consistent evidence of indirect exposure via the biotransformation of fluorotelomer-based materials, which contrasts with models suggesting direct exposure from food as the major source of contamination (D’eon & Mabury, 2011).

Microbial Degradation

The environmental persistence of PFAS compounds is a major concern. Studies on microbial degradation have provided insight into the potential pathways and mechanisms for breaking down PFAS compounds, including perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride and its derivatives. This research is crucial for developing strategies to mitigate environmental contamination (Liu & Avendaño, 2013).

Toxicity and Bioaccumulation

The bioaccumulation potential and toxicity of PFAS, including derivatives of perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, have been extensively studied. Research has shown that PFAS compounds are not only persistent in the environment but can also bioaccumulate in wildlife and humans, raising concerns about their potential health impacts. Understanding the bioaccumulation patterns and toxic effects is critical for assessing the risks associated with PFAS exposure (Conder et al., 2008).

Novel Fluorinated Alternatives

With the phase-out of certain PFAS compounds, the development and environmental impact of novel fluorinated alternatives have become a focus of research. Studies aim to assess the safety, bioaccumulation potential, and environmental persistence of these new compounds compared to their predecessors. This research is vital for guiding the development of safer chemical alternatives and informing regulatory policies (Wang et al., 2019).

Regulatory and Hazard Assessment

The unique properties and environmental stability of fluoropolymers, including those derived from perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride, necessitate a separate hazard assessment and regulatory approach from other PFAS compounds. Research in this area focuses on distinguishing the characteristics of fluoropolymers to ensure appropriate regulatory classifications and management strategies (Henry et al., 2018).

将来の方向性

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride has potential applications in the synthesis of novel perfluorinated vinyl ether containing sulfonimide functionality which can be copolymered with tetrafluoroethylene to yield a novel perfluorinated copolymer . This suggests potential future directions in the development of new perfluorinated copolymers.

特性

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUXEUQKVBTRLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564034 |

Source

|

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride | |

CAS RN |

27744-59-8 |

Source

|

| Record name | Perfluoro-4-methyl-3,6-dioxaoctane-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)

ruthenium(II)](/img/structure/B1316115.png)

![1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1316116.png)